1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Catalog No.
S12240547
CAS No.
M.F
C11H15N5
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Product Name

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

IUPAC Name

1-cyclohexylpyrazolo[3,4-b]pyrazin-3-amine

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C11H15N5/c12-10-9-11(14-7-6-13-9)16(15-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,15)

InChI Key

HFMNIBJTDZTLMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=NC=CN=C3C(=N2)N

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound characterized by a unique bicyclic structure that incorporates both pyrazole and pyrazine rings. This compound features a cyclohexyl substituent at the 1-position of the pyrazole ring and an amine functional group at the 3-position of the pyrazin ring. The molecular formula for this compound is C₁₃H₁₈N₄, and its structure contributes to its potential biological activities, making it of interest in medicinal chemistry.

Typical of heterocyclic compounds. These include:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound may be oxidized to form corresponding oxides or reduced to modify functional groups.
  • Cyclization Reactions: The presence of multiple nitrogen atoms allows for potential cyclization reactions, leading to more complex structures.

Research indicates that 1-cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine exhibits promising biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation in vitro, indicating a possible role as an anticancer agent.
  • CNS Activity: Due to its structural similarity to other psychoactive compounds, it may exhibit effects on the central nervous system.

The synthesis of 1-cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be achieved through several methods:

  • Cyclization of Precursors: Starting from cyclohexyl-substituted pyrazoles or pyrazines, cyclization reactions can be performed under acidic or basic conditions to form the desired compound.
  • Multi-step Synthesis: This may involve the formation of the pyrazole ring followed by the introduction of the cyclohexyl group and subsequent functionalization at the amine position.

This compound has several potential applications:

  • Pharmaceutical Development: Its unique structure and biological activities make it a candidate for drug development targeting infections or cancer.
  • Research Tool: It may serve as a model compound in studies focused on pyrazole and pyrazine derivatives.
  • Agrochemicals: Its properties could be explored for use in developing new agrochemical products.

Studies on 1-cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine have focused on its interactions with biological targets:

  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes involved in disease pathways are ongoing.
  • Receptor Binding: Research is being conducted to determine its affinity and activity at various receptor sites, particularly those related to neurotransmission.

Several compounds share structural similarities with 1-cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazolo[3,4-b]pyrazinMethyl group at the 1-positionLess bulky than cyclohexyl derivative
1-(4-Methylcyclohexyl)-1H-pyrazoloSimilar cycloalkyl substitutionVariation in cycloalkyl size
6-(Trifluoromethyl)-1H-pyrazoloContains trifluoromethyl groupPotential for different reactivity
2-Amino-6-(trifluoromethyl)pyridineAmino group substitution on a pyridine coreDifferent core structure

Uniqueness

The uniqueness of 1-cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine lies in its specific combination of a cyclohexyl substituent with a bicyclic heterocyclic framework. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential applications in medicinal chemistry and agriculture further highlight its significance as a subject of ongoing research.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.13274550 g/mol

Monoisotopic Mass

217.13274550 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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